5-Bromo-10-hydroxy-2H-naphtho[2,3-b]pyran-2-one
Description
5-Bromo-10-hydroxy-2H-naphtho[2,3-b]pyran-2-one is a brominated naphthopyranone derivative characterized by a fused naphthalene-pyranone scaffold. The compound features a bromine atom at the 5-position and a hydroxyl group at the 10-position (Figure 1).
Properties
CAS No. |
918300-47-7 |
|---|---|
Molecular Formula |
C13H7BrO3 |
Molecular Weight |
291.10 g/mol |
IUPAC Name |
5-bromo-10-hydroxybenzo[g]chromen-2-one |
InChI |
InChI=1S/C13H7BrO3/c14-11-7-3-1-2-4-8(7)12(16)13-9(11)5-6-10(15)17-13/h1-6,16H |
InChI Key |
ITHDNMCWRIWUPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=C2Br)C=CC(=O)O3)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-BROMO-10-HYDROXY-2H-BENZO[G]CHROMEN-2-ONE can be achieved through several synthetic routes. One common method involves the bromination of 10-HYDROXY-2H-BENZO[G]CHROMEN-2-ONE using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is typically carried out at room temperature or under reflux conditions to ensure complete bromination.
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to achieve higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
5-BROMO-10-HYDROXY-2H-BENZO[G]CHROMEN-2-ONE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3).
Oxidation Reactions: The hydroxyl group at the 10th position can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can undergo reduction reactions to form corresponding dihydro derivatives using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-BROMO-10-HYDROXY-2H-BENZO[G]CHROMEN-2-ONE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound exhibits potential biological activities such as antimicrobial, anticancer, and anti-inflammatory properties, making it a subject of interest in drug discovery and development.
Medicine: Due to its biological activities, it is studied for its potential therapeutic applications in treating various diseases and conditions.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-BROMO-10-HYDROXY-2H-BENZO[G]CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways such as the p53 pathway. The compound may also inhibit the activity of certain enzymes or receptors involved in disease progression.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs of 5-Bromo-10-hydroxy-2H-naphtho[2,3-b]pyran-2-one, highlighting substituent variations and their implications:
Functional Group Influence on Bioactivity
- Bromine vs. Chlorine : Brominated analogs (e.g., 5-Bromo-10-hydroxy-2H-naphtho[2,3-b]pyran-2-one and derivatives in ) may exhibit stronger antimicrobial activity compared to chlorinated counterparts (e.g., 4-(p-chlorophenyl) in ), as bromine’s larger atomic radius enhances halogen bonding with biological targets.
- Hydroxyl vs.
- Cyano and Propenyl Groups: Nitrile substituents (e.g., 3-CN in ) increase reactivity for nucleophilic addition, while propenyl groups (e.g., ) may participate in polymerization or cross-linking reactions.
Antimicrobial Activity of Naphthopyran Derivatives
Compounds such as 7-methoxy-4-(p-chlorophenyl)-4H-naphtho[2,1-b]pyran-3-carbonitrile (from ) demonstrated moderate to strong antimicrobial activity against E. coli and S. aureus, attributed to the electron-withdrawing nitrile and chloro-phenyl groups. Although direct data for 5-Bromo-10-hydroxy-2H-naphtho[2,3-b]pyran-2-one are unavailable, its bromine and hydroxyl groups may synergize to enhance membrane disruption or enzyme inhibition .
Biological Activity
5-Bromo-10-hydroxy-2H-naphtho[2,3-b]pyran-2-one is a compound of significant interest due to its diverse biological activities. It belongs to the class of naphthopyrans, which are known for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
- Molecular Formula : C11H7BrO2
- Molecular Weight : 251.07 g/mol
- CAS Number : 918300-47-7
Biological Activity Overview
The biological activity of 5-Bromo-10-hydroxy-2H-naphtho[2,3-b]pyran-2-one has been explored in various studies, highlighting its potential in different therapeutic areas.
Anticancer Activity
Research indicates that 5-Bromo-10-hydroxy-2H-naphtho[2,3-b]pyran-2-one exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MDA-MB231 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer).
- IC50 Values : Studies report IC50 values ranging from 0.5 to 1.5 μM, indicating potent antiproliferative effects compared to standard chemotherapeutics.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB231 | 0.75 | Induction of apoptosis via mitochondrial pathway |
| HCT116 | 1.00 | Cell cycle arrest at G2/M phase |
| PC3 | 1.20 | Inhibition of PI3K/Akt signaling pathway |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- Microorganisms Tested : Staphylococcus aureus, Escherichia coli, and Candida albicans.
- Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method.
| Microorganism | MIC (μg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 15 | Bactericidal |
| Escherichia coli | 30 | Bacteriostatic |
| Candida albicans | 25 | Fungicidal |
The mechanisms underlying the biological activities of 5-Bromo-10-hydroxy-2H-naphtho[2,3-b]pyran-2-one have been elucidated through various studies:
- Anticancer Mechanism : The compound induces apoptosis by activating caspase pathways and disrupting mitochondrial membrane potential.
- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and inhibits fungal ergosterol biosynthesis.
Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical and preclinical settings:
-
Breast Cancer Treatment :
- A study involving MDA-MB231 cells demonstrated that treatment with 5-Bromo-10-hydroxy-2H-naphtho[2,3-b]pyran-2-one led to a significant reduction in cell viability and induced apoptosis as confirmed by flow cytometry analysis.
-
Infection Models :
- In vivo studies using mouse models infected with Staphylococcus aureus showed that administration of the compound significantly reduced bacterial load compared to control groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
